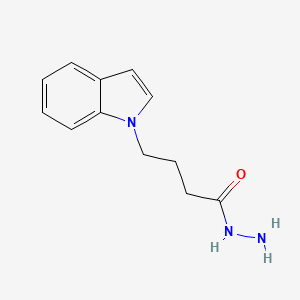
1H-Indole-1-butanoic acid, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-butanoic acid, hydrazide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-1-butanoic acid, hydrazide typically involves the reaction of 1H-indole-1-butanoic acid with hydrazine. The process can be carried out under reflux conditions using methanol as a solvent. The reaction is usually catalyzed by acids such as methanesulfonic acid to yield the desired hydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole-1-butanoic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or other reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents such as halogens or nitrating agents can introduce new substituents onto the indole ring.
Condensation: The hydrazide group can participate in condensation reactions to form hydrazones or other derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-1-butanoic acid, hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are valuable in drug discovery and development.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1H-Indole-1-butanoic acid, hydrazide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes involved in metabolic processes or receptors that regulate cellular functions. The exact pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
1H-Indole-1-butanoic acid, hydrazide can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: Known for its role as a plant hormone (auxin) and its applications in plant growth studies.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-butyric acid: Another plant hormone with applications in rooting and plant propagation.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other indole derivatives .
Properties
CAS No. |
143217-48-5 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-indol-1-ylbutanehydrazide |
InChI |
InChI=1S/C12H15N3O/c13-14-12(16)6-3-8-15-9-7-10-4-1-2-5-11(10)15/h1-2,4-5,7,9H,3,6,8,13H2,(H,14,16) |
InChI Key |
JWHNFIOVTNSYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


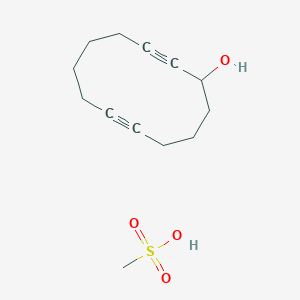

![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

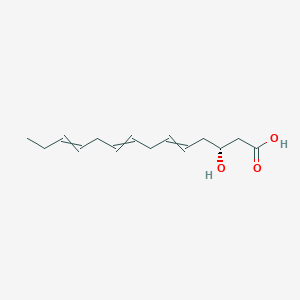
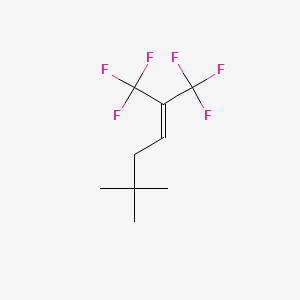
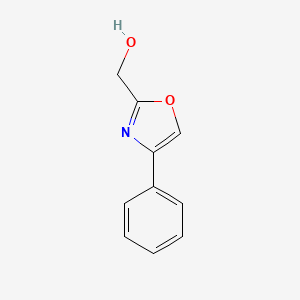
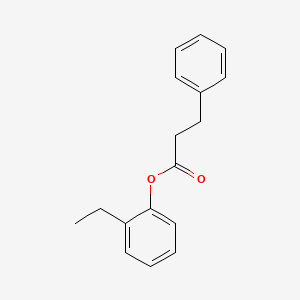
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
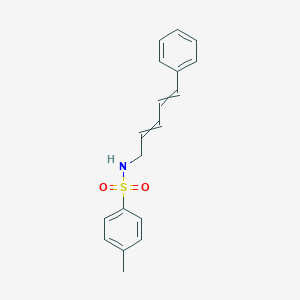
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
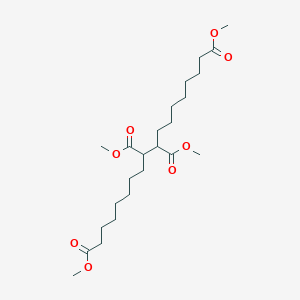
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
